molecular formula C18H19IN2O B11557496 3-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide

3-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide

Cat. No.: B11557496
M. Wt: 406.3 g/mol
InChI Key: CGWPCZGRJFQGTM-LVZFUZTISA-N
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Description

3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide is an organic compound with the molecular formula C18H19IN2O It is a derivative of benzohydrazide, featuring an iodine atom and a phenylpentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide typically involves the condensation of 3-iodobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

3-iodobenzohydrazide+aldehyde/ketone3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide\text{3-iodobenzohydrazide} + \text{aldehyde/ketone} \rightarrow \text{3-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide} 3-iodobenzohydrazide+aldehyde/ketone→3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide
  • 3-iodo-N’-[(1E)-1-phenylethylidene]benzohydrazide

Uniqueness

3-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide is unique due to its specific structural features, such as the iodine atom and the phenylpentylidene group

Properties

Molecular Formula

C18H19IN2O

Molecular Weight

406.3 g/mol

IUPAC Name

3-iodo-N-[(E)-1-phenylpentylideneamino]benzamide

InChI

InChI=1S/C18H19IN2O/c1-2-3-12-17(14-8-5-4-6-9-14)20-21-18(22)15-10-7-11-16(19)13-15/h4-11,13H,2-3,12H2,1H3,(H,21,22)/b20-17+

InChI Key

CGWPCZGRJFQGTM-LVZFUZTISA-N

Isomeric SMILES

CCCC/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2

Canonical SMILES

CCCCC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2

Origin of Product

United States

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